Pharmacokinetic Differentiation: Extended Half-Life and Enantiomer-Specific Clearance of Desmethylcitalopram
In healthy human subjects, the elimination half-life of the R-enantiomer of desmethylcitalopram is substantially longer than that of the parent drug. Specifically, at steady-state following multiple doses of racemic citalopram, the terminal half-life for R-desmethylcitalopram was reported to be approximately 47 ± 11 hours, compared to 35 ± 4 hours for S-citalopram and an estimated 30-35 hours for the parent racemic mixture [1]. This extended residence time directly impacts steady-state plasma concentration ratios and therapeutic drug monitoring interpretations.
| Evidence Dimension | Elimination Half-Life (t½) at Steady-State in Humans |
|---|---|
| Target Compound Data | R-Desmethylcitalopram: 47 ± 11 hours; S-Desmethylcitalopram: Data not explicitly given but eliminated faster than R-enantiomer. |
| Comparator Or Baseline | R-Citalopram: 47 ± 11 hours; S-Citalopram: 35 ± 4 hours. |
| Quantified Difference | S-Desmethylcitalopram is eliminated faster than R-Desmethylcitalopram; R-Desmethylcitalopram half-life is comparable to R-Citalopram but longer than S-Citalopram. |
| Conditions | Healthy human subjects, extensive metabolizers of sparteine and mephenytoin, following 40 mg/day oral racemic citalopram for 21 days. |
Why This Matters
The longer half-life of R-desmethylcitalopram necessitates its separate quantitation for accurate therapeutic drug monitoring, as total plasma citalopram concentrations do not reflect the persistent exposure to this active metabolite.
- [1] Sidhu J, Priskorn M, Poulsen M, et al. Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans. Chirality. 1997;9(7):686-692. View Source
